Erylatissin A

CAS No.:

Cat. No.: VC1860312

Molecular Formula: C21H20O5

Molecular Weight: 352.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H20O5 |

|---|---|

| Molecular Weight | 352.4 g/mol |

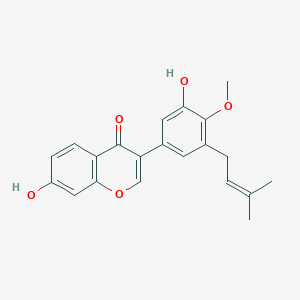

| IUPAC Name | 7-hydroxy-3-[3-hydroxy-4-methoxy-5-(3-methylbut-2-enyl)phenyl]chromen-4-one |

| Standard InChI | InChI=1S/C21H20O5/c1-12(2)4-5-13-8-14(9-18(23)21(13)25-3)17-11-26-19-10-15(22)6-7-16(19)20(17)24/h4,6-11,22-23H,5H2,1-3H3 |

| Standard InChI Key | CEXYMYPXHMUTTJ-UHFFFAOYSA-N |

| Canonical SMILES | CC(=CCC1=C(C(=CC(=C1)C2=COC3=C(C2=O)C=CC(=C3)O)O)OC)C |

Introduction

Chemical Structure and Properties

Molecular Structure

Erylatissin A exhibits a complex molecular architecture characterized by an isoflavone core structure with multiple functional group substitutions. The compound features hydroxy groups at the 7 and 3' positions, a methoxy group at the 4' position, and a prenyl group (3-methylbut-2-enyl) at the 5' position . This specific substitution pattern contributes significantly to the compound's biological activity profile and influences its physicochemical properties.

Chemical Identification

The chemical identity of Erylatissin A has been well-established through various analytical methods. The compound has been assigned several formal identifiers that facilitate its recognition in scientific databases and literature.

| Parameter | Value |

|---|---|

| PubChem CID | 11739635 |

| Molecular Formula | C21H20O5 |

| Molecular Weight | 352.4 g/mol |

| ChEBI ID | CHEBI:65863 |

| Creation Date | October 26, 2006 |

| Last Modified | April 5, 2025 |

Table 1: Chemical identification parameters for Erylatissin A

Nomenclature and Synonyms

Erylatissin A is known by several systematic names that describe its chemical structure in detail. These alternative nomenclatures provide comprehensive information about the structural arrangement of the molecule:

-

7,3'-dihydroxy-4'-methoxy-5'-(gamma,gamma-dimethylallyl)isoflavone

-

7-hydroxy-3-[3-hydroxy-4-methoxy-5-(3-methylbut-2-enyl)phenyl]chromen-4-one

-

7-hydroxy-3-[3-hydroxy-4-methoxy-5-(3-methylbut-2-en-1-yl)phenyl]-4H-chromen-4-one

These systematic names reflect the precise positioning of functional groups within the molecular structure, offering valuable information for chemists and researchers working with this compound.

Natural Sources and Isolation

Botanical Origin

Erylatissin A has been primarily isolated from Erythrina latissima, a plant species belonging to the Fabaceae family. This plant is indigenous to certain regions and has been documented as a source of various bioactive compounds with medicinal properties . The presence of Erylatissin A specifically in the stem wood suggests a specialized role in the plant's biochemistry and ecology.

Biological Activities

Antioxidant Activity

Erylatissin A has been documented to possess radical scavenging activity, indicating its potential as an antioxidant agent . This property is particularly significant in the context of oxidative stress-related conditions, where free radicals contribute to cellular damage and disease progression. The capacity to neutralize harmful free radicals positions Erylatissin A as a compound of interest for research into prevention strategies for numerous degenerative disorders.

Metabolic Role

Beyond its antimicrobial and antioxidant properties, Erylatissin A is classified as a metabolite within plant biochemistry. This designation reflects its participation in the complex metabolic networks of Erythrina latissima, where it may serve specific physiological or ecological functions . Understanding these metabolic contexts could provide insights into the evolutionary significance of Erylatissin A and related compounds.

Research Status and Future Directions

Current Knowledge Gaps

Despite the identification of Erylatissin A and documentation of its basic properties and activities, significant knowledge gaps persist. These include limited understanding of:

-

Structure-activity relationships that determine its biological efficacy

-

Detailed mechanisms of antimicrobial and antioxidant actions

-

Potential synergistic effects with other phytochemicals

-

Pharmacokinetic parameters including absorption, distribution, metabolism, and excretion

-

Toxicological profile and safety considerations

Research Opportunities

The unique structural features and documented biological activities of Erylatissin A present numerous opportunities for future research:

-

Synthetic chemistry approaches to develop structural analogs with enhanced properties

-

Comprehensive antimicrobial screening against a wider range of pathogens

-

Investigation of potential anti-inflammatory, anticancer, or other therapeutic activities

-

Exploration of sustainable production methods, including biotechnological approaches

-

Clinical potential for development as a natural product-based pharmaceutical agent

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume